

In-Depth Technical Guide: Physicochemical Properties of 2,7-Dimethoxy-1,5-naphthyridine

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Compound of Interest

Compound Name: 2,7-Dimethoxy-1,5-naphthyridine

Cat. No.: B3044758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2,7-Dimethoxy-1,5-naphthyridine**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs and established principles of naphthyridine chemistry to offer a well-rounded profile for research and development purposes.

Physicochemical Properties

A summary of the core physicochemical properties of **2,7-Dimethoxy-1,5-naphthyridine** is presented below. It is important to note that a significant portion of this data is derived from computational predictions and analysis of analogous compounds due to the absence of direct experimental measurements in publicly available literature.



Property	Value	Source/Method
Molecular Formula	C10H10N2O2	-
Molecular Weight	190.20 g/mol	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Predicted to have low aqueous solubility	Inferred from analogs
logP	~1.5 - 2.5 (Predicted)	Based on analogs
pKa (most basic)	~3.0 - 4.0 (Predicted)	Based on analogs
Topological Polar Surface Area	~44.1 Ų (Predicted)	Based on analogs

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,7-Dimethoxy-1,5-naphthyridine** is not readily available in the surveyed literature, a general synthetic approach can be proposed based on established methodologies for the synthesis of substituted naphthyridines. The following protocol outlines a plausible route.

General Synthesis of a Dimethoxy-1,5-naphthyridine Derivative

This protocol is a generalized representation based on common synthetic strategies for naphthyridines, such as the Friedländer or Skraup synthesis, followed by functional group manipulations.

Step 1: Synthesis of a Dichloro-1,5-naphthyridine Intermediate

- Reaction Setup: A mixture of a suitable aminopyridine precursor and a dicarbonyl compound (or its equivalent) is refluxed in a high-boiling point solvent (e.g., Dowtherm A) for several hours.
- Work-up: Upon cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous basic solution (e.g., saturated



sodium bicarbonate) and brine.

- Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding dihydroxy-1,5-naphthyridine.
- Chlorination: The dihydroxy-1,5-naphthyridine is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures to yield the dichloro-1,5-naphthyridine intermediate.

Step 2: Methoxylation

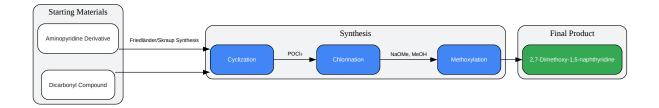
- Reaction Setup: The dichloro-1,5-naphthyridine is dissolved in a suitable solvent like methanol.
- Reagent Addition: Sodium methoxide is added portion-wise to the solution at room temperature.
- Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thinlayer chromatography (TLC) until the starting material is consumed.
- Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 2,7-Dimethoxy-1,5-naphthyridine is then purified by recrystallization or column chromatography.

Characterization: The final product would be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Visualizations Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for obtaining **2,7-Dimethoxy-1,5-naphthyridine**, starting from a substituted aminopyridine.





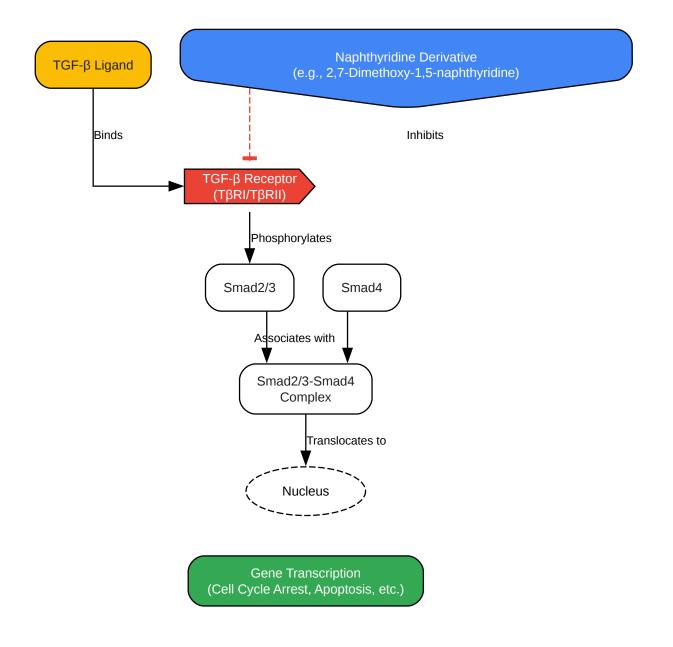
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Caption: A generalized synthetic workflow for **2,7-Dimethoxy-1,5-naphthyridine**.

Representative Signaling Pathway: TGF-β Inhibition

Naphthyridine derivatives have been identified as inhibitors of various protein kinases, including those involved in the Transforming Growth Factor-beta (TGF-β) signaling pathway. The diagram below illustrates this pathway and the potential point of inhibition by naphthyridine compounds. It is important to note that this is a representative pathway and the specific activity of **2,7-Dimethoxy-1,5-naphthyridine** has not been determined.





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Caption: Representative TGF-β signaling pathway and potential inhibition by naphthyridines.

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